Methyl 3-benzylsulfanyl-2-[(3-carbamoyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate
Description
Methyl 3-benzylsulfanyl-2-[(3-carbamoyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate is a synthetic organic compound characterized by a methyl ester backbone with multiple functional groups:
- Carbamoyl group (–NH–CO–NH₂): Imparts hydrogen-bonding capacity, critical for biological targeting.
- Phenylmethoxycarbonylamino group (–NH–CO–O–CH₂C₆H₅): A carbobenzoxy (Cbz) protecting group, commonly used in peptide synthesis to block amine reactivity .
Properties
CAS No. |
20987-51-3 |
|---|---|
Molecular Formula |
C23H27N3O6S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C23H27N3O6S/c1-31-22(29)19(15-33-14-17-10-6-3-7-11-17)25-21(28)18(12-20(24)27)26-23(30)32-13-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H2,24,27)(H,25,28)(H,26,30) |
InChI Key |
UXKXOAYJNUSFRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s benzylsulfanyl and Cbz groups distinguish it from herbicides like triflusulfuron (triazine-based) and simpler thioethers like 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid . Fluorinated analogs () exhibit higher metabolic stability due to C–F bonds, whereas the target compound’s sulfur moiety may confer redox activity .
Biological Relevance: Ester vs. Acid: The methyl ester in the target compound likely enhances cell permeability compared to the carboxylic acid in NSC89268 . Thioether vs.
Structural Complexity: The target compound’s multi-substituted backbone contrasts with the linear structure of 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid (), enabling diverse binding modes .
Research Implications
While direct pharmacological data for the target compound is lacking, its structural features align with bioactive molecules:
- Cbz-protected amines are common in peptide synthesis, suggesting utility in drug delivery .
- Benzylsulfanyl groups may modulate antioxidant activity or enzyme inhibition, as seen in cysteine protease inhibitors.
Further studies should explore:
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